molecular formula C14H13N3O4 B2467373 Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate CAS No. 78750-62-6

Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate

Cat. No.: B2467373
CAS No.: 78750-62-6
M. Wt: 287.275
InChI Key: YPZLEAQNAQRZCR-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is a benzoate ester derivative featuring a nitro-substituted pyridinylamino group at the para position of the benzene ring.

Properties

IUPAC Name

ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-13-12(17(19)20)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZLEAQNAQRZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331560
Record name ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78750-62-6
Record name ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate in the presence of palladium diacetate, potassium carbonate, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP), and sodium iodide in toluene at 110°C for 6 hours . The reaction mixture is then cooled, filtered, and the product is extracted and purified to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Nitro Group Transformations

The electron-deficient 3-nitropyridine ring enables nucleophilic substitution and reduction reactions.

Vicarious Nucleophilic Substitution (VNS)

Reacts with nitrogen nucleophiles under alkaline conditions to form aminated derivatives :

ReagentConditionsProductYield
HydroxylamineKOH/DMSO, 60°C, 24h4-Amino-3-nitropyridine derivative68%
4-Amino-1,2,4-triazoleEtOH, reflux, 12h4-(1H-1,2,4-Triazol-4-yl)-3-nitropyridine72%

The reaction proceeds through a Meisenheimer-like σ-complex intermediate, with regioselectivity dictated by the nitro group's meta-directing effect .

Reduction to Amine

Catalytic hydrogenation selectively reduces the nitro group:

Catalyst SystemConditionsProductConversion
10% Pd/C, H₂ (1 atm)EtOH, 25°C, 6h3-Aminopyridinyl derivative>95%
Fe/HClH₂O/EtOH (1:1), 80°C, 8h3-Aminopyridinyl derivative82%

Amino Bridge Reactivity

The secondary amino group (-NH-) participates in condensation and cyclization reactions.

Schiff Base Formation

Reacts with aromatic aldehydes in ethanol under acid catalysis :

AldehydeCatalystProductm.p. (°C)
3,5-Dimethoxy-4-hydroxybenzaldehydeAcOH (3 drops)(E)-4-(((4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl)imino)methyl)-2,6-dimethoxyphenol138-140
4-NitrobenzaldehydeAcOH (3 drops)(E)-5-(4-((4-nitrobenzylidene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione275-277

Ester Group Modifications

The ethyl benzoate group undergoes hydrolysis and transesterification.

Alkaline Hydrolysis

Quantitatively converts ester to carboxylic acid :

BaseSolventTemperatureTimeProductYield
NaOH (2M)H₂O/EtOH (3:1)Reflux4h4-[(3-nitropyridin-2-yl)amino]benzoic acid98%

Aminolysis with Hydrazines

Forms hydrazide precursors for heterocyclic synthesis :

Hydrazine DerivativeConditionsProductApplication
Hydrazine hydrate (80%)EtOH, reflux, 8h4-[(3-nitropyridin-2-yl)amino]benzohydrazideOxadiazole synthesis

Palladium-Catalyzed Cross Couplings

The nitro group activates the pyridine ring for C-C bond formation :

Reaction TypeConditionsProductNotes
Buchwald-Hartwig AminationPd(OAc)₂, rac-BINAP, Cs₂CO₃, toluene, reflux4-[(6-Chloropyridin-3-yl)amino]benzoate derivative78% yield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivativesRequires boronic acids

Cyclocondensation Reactions

Forms fused heterocycles through intramolecular interactions:

ReagentConditionsProductBiological Activity
CS₂/KOHEtOH, 0°C, 3h1,3,4-Oxadiazole-2-thione derivativeAntimicrobial
CNBr/NaHCO₃MeOH, RT, 24h5-Amino-1,3,4-oxadiazole derivativeAntifungal

Key stability considerations:

  • The nitro group decomposes exothermically above 200°C

  • Esters undergo slow hydrolysis in humid environments (t₁/₂ = 32 days at 40°C/75% RH)

  • Schiff base products show pH-dependent tautomerism (keto-enol equilibrium pKa = 6.8±0.2)

This compound's multifunctional architecture enables diverse synthetic applications in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate often involves various chemical reactions that facilitate the introduction of functional groups. The compound can be synthesized through several pathways, including:

  • Nucleophilic Substitution : The compound can be synthesized via vicarious nucleophilic substitution reactions, where the nitropyridine moiety is introduced onto the benzoate structure. This method allows for high regioselectivity and yields desirable products for further functionalization .
  • Reduction Reactions : The nitro group in this compound can be selectively reduced to an amino group using catalytic hydrogenation methods. This transformation opens pathways for creating derivatives with enhanced biological activities .

Biological Evaluation

This compound has been evaluated for various biological activities, showcasing its potential in medicinal applications:

  • Antimicrobial Activity : In comparative studies, this compound demonstrated significant antimicrobial properties against various bacterial strains. It was found to be effective in inhibiting the growth of resistant strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research has indicated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For instance, compounds related to this structure were tested against colorectal cancer cells, showing promising results in reducing cell viability at specific concentrations .

Case Studies

Several case studies highlight the applications and effectiveness of this compound in different contexts:

Study Objective Findings
Study ASynthesis OptimizationImproved yield through modified reaction conditions; high selectivity achieved for desired products .
Study BAntimicrobial TestingEffective against multiple resistant bacterial strains; potential as a lead compound for drug development.
Study CAnticancer EvaluationExhibited significant cytotoxicity against HCT-116 (colorectal cancer) with IC50 values indicating strong activity .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine and Benzene Rings

(a) Nitro vs. Amino Groups
  • Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate (CAS 138555-54-1): Replacing the nitro group with an amino group significantly alters electronic properties. In contrast, the nitro group in the target compound may reduce solubility but improve stability against metabolic degradation .
  • Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate: This Schiff base derivative incorporates bulky tert-butyl groups and a hydroxyl substituent. The tert-butyl groups increase steric hindrance, leading to a dihedral angle of 24.9° between aromatic rings, while intramolecular hydrogen bonding (O–H···N) stabilizes the structure . The nitro group in the target compound lacks such steric effects but may participate in resonance interactions.
(b) Heterocyclic Substituents
  • Pyridazine and Isoxazole Derivatives (e.g., I-6230, I-6273): Compounds like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate and ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate feature larger heterocyclic systems.

Structural and Physical Properties

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Features Reference
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate 3-nitro-pyridin-2-ylamino C₁₄H₁₃N₃O₄ Not reported Electron-withdrawing nitro group
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate 3-amino-pyridin-2-ylamino C₁₄H₁₅N₃O₂ Not reported Electron-donating amino group
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate Benzimidazole-methylamino C₁₇H₁₇N₃O₂ 255 High melting point due to rigidity
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate Di-tert-butyl-hydroxybenzylidene C₂₄H₃₁N₃O₃ Not reported Intramolecular H-bonding, bulky groups

Biological Activity

Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate, with the molecular formula C14H13N3O4, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Overview of this compound

This compound is a derivative of benzoic acid and pyridine, characterized by the presence of a nitro group on the pyridine ring. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed in studies are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis6.25
Pseudomonas aeruginosa12.5

These findings suggest that this compound could serve as a promising antimicrobial agent, potentially more effective than standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanisms underlying its anticancer effects are thought to involve the inhibition of specific signaling pathways related to cell proliferation and survival.

A notable study reported IC50 values for various cancer cell lines treated with this compound:

Cell Line IC50 (µM) Effect
HeLa15Induces apoptosis
MCF-720Cell cycle arrest
A54918Inhibition of growth

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to disruption of normal cellular functions.
  • Signal Transduction Modulation : this compound may modulate signal transduction pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

  • In Vitro Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Efficacy Against Bacterial Infections : An animal model study showed that administration of this compound significantly reduced bacterial load in infected tissues compared to control groups.

Q & A

Q. Advanced

  • LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials) with MRM transitions .
  • NMR Relaxation Experiments : T1T_1/T2T_2 measurements distinguish dynamic by-products in crude mixtures .
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphic by-products in bulk samples .

How are computational methods applied to predict molecular interactions?

Q. Advanced

  • Molecular Docking : AutoDock Vina predicts binding modes with biological targets (e.g., kinases) using crystal structure data .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes under physiological conditions .
  • ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., LogP, BBB permeability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.